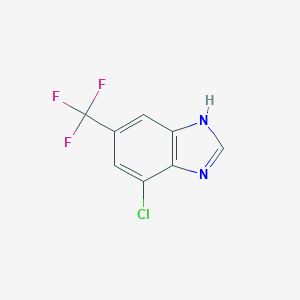

4-chloro-6-(trifluoromethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRPZDBFYQLJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371522 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-13-4 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document details the primary synthetic pathway, experimental protocols, and relevant biological context, with a focus on providing actionable information for professionals in the field of drug discovery and development.

Introduction

Benzimidazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anthelmintic, antiviral, antifungal, antihypertensive, and anticancer properties. The introduction of a trifluoromethyl group and a chlorine atom into the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This compound is a structurally important molecule within this class, and understanding its synthesis is crucial for the exploration of its therapeutic potential.

The primary mechanism of action for many anthelmintic benzimidazoles is the disruption of microtubule polymerization in parasites.[1][2][3] By binding to the β-tubulin subunit, these compounds inhibit the formation of microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption.[4][5] This targeted disruption provides a basis for the selective toxicity of benzimidazoles against parasites.

Synthetic Pathway

The most direct and widely employed method for the synthesis of this compound is the Phillips-Ladenburg reaction. This involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon, typically formic acid.

The key starting material for this synthesis is 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine . This precursor undergoes cyclization with formic acid, usually under acidic conditions and with heating, to yield the target benzimidazole.

Caption: Synthetic route to this compound.

Experimental Protocols

General Procedure for the Synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) and formic acid (excess, e.g., 5-10 eq). The use of an additional acid catalyst, such as 4N HCl, can facilitate the reaction.[6]

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for a period of 2-4 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of an aqueous base, such as 10% sodium hydroxide or ammonium hydroxide, until the pH is neutral to slightly alkaline.[7]

-

Isolation: The crude product will precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield the pure this compound.[6][7]

Caption: General experimental workflow for benzimidazole synthesis.

Data Presentation

Quantitative data for the synthesis of this compound is not extensively reported. The following table provides expected and analogous data based on the synthesis of similar benzimidazole derivatives.

| Parameter | Expected/Analogous Value | Reference/Comment |

| Molecular Formula | C₈H₄ClF₃N₂ | - |

| Molecular Weight | 220.58 g/mol | - |

| Yield | 70-95% | Based on general benzimidazole syntheses.[6][8] |

| Appearance | White to off-white solid | Typical for benzimidazole derivatives. |

| Melting Point (°C) | Not reported | Highly dependent on purity. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, NH), 8.3-7.5 (m, 3H, Ar-H) | Predicted based on similar structures.[9][10][11] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~150-110 (Ar-C), ~124 (q, CF₃) | Predicted based on similar structures.[10][12][13] |

Mechanism of Action: Anthelmintic Activity

The primary mode of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization. This process is crucial for the formation and maintenance of microtubules, which are vital for the parasite's cellular integrity and function.

Caption: Mechanism of action for anthelmintic benzimidazoles.

Conclusion

The synthesis of this compound can be readily achieved through the condensation of 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine and formic acid. While specific experimental data for this exact molecule is sparse in the literature, the general procedures for benzimidazole synthesis provide a solid foundation for its preparation. The biological importance of this structural motif, particularly in the context of anthelmintic drug discovery, underscores the value of this synthetic route. Further research into the specific biological activities and optimization of the synthesis of this compound is warranted.

References

- 1. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Physicochemical Properties of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-chloro-6-(trifluoromethyl)-1H-benzimidazole. This molecule is of significant interest in medicinal chemistry due to the established pharmacological importance of the benzimidazole scaffold.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes the known information and provides context based on related structures.

| Property | Value | Remarks |

| Molecular Formula | C₈H₄ClF₃N₂ | |

| Molecular Weight | 220.58 g/mol | |

| Melting Point | 210-212 °C | Experimentally determined. |

| Boiling Point | Not available | Data not found in the reviewed literature. |

| pKa | Not available | Data not found in the reviewed literature. Benzimidazoles are amphoteric, with the imidazole nitrogen being basic and the N-H proton being weakly acidic. The pKa is expected to be influenced by the electron-withdrawing trifluoromethyl and chloro groups. |

| logP (Octanol-Water Partition Coefficient) | Not available | Data not found in the reviewed literature. The presence of the trifluoromethyl and chloro groups is expected to increase the lipophilicity of the molecule. |

| Solubility | Not available | Data not found in the reviewed literature. Expected to have low aqueous solubility and higher solubility in organic solvents. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, the following are established methodologies for characterizing similar benzimidazole derivatives.

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-trifluoromethyl-benzimidazoles is the Phillips cyclocondensation reaction.[1] This involves the reaction of a substituted o-phenylenediamine with trifluoroacetic acid.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Procedure:

-

To a solution of 3-chloro-5-(trifluoromethyl)-1,2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., 4M HCl), add trifluoroacetic acid (1.1 equivalents).

-

The reaction mixture is heated to reflux for a specified period (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Determination of pKa (Potentiometric Titration)

-

A standard solution of this compound is prepared in a co-solvent system (e.g., methanol/water) due to its likely low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][3] The trifluoromethyl and chloro substitutions on the benzimidazole ring can significantly influence this activity.

Proposed Antimicrobial and Anticancer Mechanism: Inhibition of Dihydrofolate Reductase (DHFR)

One of the key mechanisms of action for some antimicrobial and anticancer benzimidazoles is the inhibition of the enzyme dihydrofolate reductase (DHFR).[4][5] DHFR is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

References

- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole | 1211010-30-8 | Benchchem [benchchem.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole

CAS Number: 175135-13-4

This technical guide provides a comprehensive overview of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role in modern medicinal chemistry.

Chemical and Physical Properties

This compound belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings. The structural incorporation of a chloro group at the 4-position and a trifluoromethyl group at the 6-position imparts unique physicochemical properties that influence its biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4,5,6,7-tetrachloro-2-(trifluoromethyl)-1H-benzimidazole |

| CAS Number | 175135-13-4 | 2338-29-6 |

| Molecular Formula | C₈H₄ClF₃N₂ | C₈HCl₄F₃N₂ |

| Molecular Weight | 220.58 g/mol | 323.9 g/mol [1] |

| XLogP3 | Not Available | 4.4[1] |

| Hydrogen Bond Donor Count | Not Available | 1[1] |

| Hydrogen Bond Acceptor Count | Not Available | 2[1] |

| Rotatable Bond Count | Not Available | 0[1] |

Synthesis

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a common synthetic approach involves the reaction of 4-chloro-6-(trifluoromethyl)-1,2-phenylenediamine with formic acid or a suitable equivalent.

General Experimental Protocol for Benzimidazole Synthesis

A general method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamines with aldehydes.[3] A mixture of the appropriately substituted o-phenylenediamine and an aldehyde in a suitable solvent is stirred, often with the addition of a catalyst or an oxidizing agent, and heated to facilitate cyclization.

Workflow for a Typical Benzimidazole Synthesis:

Caption: General workflow for the synthesis of benzimidazole derivatives.

Biological Activity and Potential Applications

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The presence of the trifluoromethyl group is often associated with enhanced biological activity and metabolic stability.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of substituted benzimidazole derivatives. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 μg/mL.[4] Some derivatives also exhibit notable antifungal activity against Candida albicans and Aspergillus niger.[4]

Anticancer Activity

The anticancer potential of benzimidazole derivatives is a significant area of research. Several N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent anticancer activity against various cell lines, with IC50 values in the low micromolar range.[4] Molecular docking studies suggest that these compounds may exert their effects by targeting key enzymes such as dihydrofolate reductase.[4]

Antiprotozoal Activity

Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have shown promising in vitro activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis.[5] The substitution pattern on the benzimidazole core plays a crucial role in determining the potency and selectivity of these compounds against different parasites.[6]

Signaling Pathways

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on related benzimidazole compounds suggest potential modulation of various signaling pathways. For example, certain benzimidazole derivatives have been shown to act as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), an enzyme involved in cellular response to hypoxia.[7] Others have been found to modulate protease-activated receptor 1 (PAR(1)) signaling.[1]

Hypothetical Signaling Pathway Modulation by Benzimidazole Derivatives:

Caption: Potential signaling pathways modulated by benzimidazole derivatives.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize its biological activity profile, elucidate its mechanism of action, and optimize its structure for improved potency and selectivity. Detailed in vitro and in vivo studies, along with comprehensive spectroscopic and crystallographic analysis, will be crucial in advancing this compound from a research tool to a potential clinical candidate.

References

- 1. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsm.com [ijpsm.com]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards a systematic characterization of the antiprotozoal activity landscape of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Trifluoromethyl Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The incorporation of a trifluoromethyl (CF3) group into this heterocyclic system often enhances its biological activity, metabolic stability, and lipophilicity, making trifluoromethyl benzimidazole derivatives a subject of intense research in drug discovery. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Trifluoromethyl benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the disruption of cellular division, induction of programmed cell death, and inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Anticancer Activity Data

The cytotoxic effects of various trifluoromethyl benzimidazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | A549 (Lung Carcinoma) | 0.377 | [1] |

| A498 (Kidney Carcinoma) | 0.377 | [1] | |

| A375 (Melanoma) | 0.377 | [1] | |

| HeLa (Cervical Cancer) | 0.188 | [1] | |

| HepG2 (Liver Cancer) | 0.188 | [1] | |

| Compound B | A549 (Lung Carcinoma) | 0.354 | [1] |

| A498 (Kidney Carcinoma) | 0.354 | [1] | |

| HeLa (Cervical Cancer) | 0.354 | [1] | |

| A375 (Melanoma) | 0.177 | [1] | |

| HepG2 (Liver Cancer) | 0.177 | [1] | |

| FA-S | HepG2 (Liver Cancer) | Induces ferroptosis | [2] |

| FA16 | HepG2 (Liver Cancer) | Single-digit µM activity (ferroptosis induction) | [2] |

| Various Derivatives | A549, C6, NIH3T3 | 4.56 - 7.34 | [3] |

Key Mechanisms of Anticancer Action

1. Tubulin Polymerization Inhibition:

Several trifluoromethyl benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting the polymerization of tubulin, the building block of microtubules, these compounds arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.

Caption: Inhibition of tubulin polymerization by trifluoromethyl benzimidazole derivatives.

2. Kinase Inhibition:

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain trifluoromethyl benzimidazole derivatives have been designed as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and FMS-like Tyrosine Kinase 3 (FLT3), thereby blocking downstream signaling cascades and inhibiting cancer cell proliferation.[4]

Caption: Kinase inhibition by trifluoromethyl benzimidazole derivatives.

3. Induction of Ferroptosis:

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] Recent studies have identified trifluoromethyl benzimidazole derivatives that can induce ferroptosis in cancer cells, offering a novel therapeutic strategy, particularly for tumors resistant to traditional apoptosis-inducing agents. These compounds typically function by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent accumulation of lethal lipid reactive oxygen species.[2]

Caption: Induction of ferroptosis by trifluoromethyl benzimidazole derivatives.

Experimental Protocols

Anticancer Activity (MTT Assay):

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl benzimidazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[5]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.[5]

References

- 1. acgpubs.org [acgpubs.org]

- 2. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Core Mechanism of Action of Substituted Benzimidazoles: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the core mechanism of action of substituted benzimidazoles, a class of potent inhibitors of gastric acid secretion. Tailored for researchers, scientists, and drug development professionals, this document details their molecular interactions, presents comparative quantitative data, outlines key experimental protocols, and visualizes the associated biological and experimental pathways.

Executive Summary

Substituted benzimidazoles are a cornerstone in the management of acid-related gastrointestinal disorders. Their therapeutic efficacy stems from their targeted and covalent inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells. These drugs are administered as inactive prodrugs that, upon systemic absorption, accumulate in the acidic environment of the parietal cell secretory canaliculi. The acidic conditions catalyze their conversion into a reactive tetracyclic sulfenamide intermediate. This activated form then establishes a stable disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation and a profound and sustained reduction in gastric acid levels.

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The principal secretagogues are histamine, acetylcholine, and gastrin, which bind to their respective receptors on the basolateral membrane of the parietal cell. Histamine, released from enterochromaffin-like (ECL) cells, is a key stimulant, activating the H2 receptor. This triggers a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in the translocation and insertion of H+/K+-ATPase-containing tubulovesicles into the apical membrane, thereby activating acid secretion. Substituted benzimidazoles exert their effect at the final step of this pathway by directly inhibiting the H+/K+-ATPase.

Caption: Histamine-stimulated gastric acid secretion pathway in parietal cells.

Quantitative Data on Substituted Benzimidazoles

The inhibitory potency and pharmacokinetic properties of substituted benzimidazoles are critical determinants of their clinical efficacy. The following tables summarize key quantitative data for commonly used proton pump inhibitors.

Table 1: Comparative Inhibitory Potency (IC50) against H+/K+-ATPase

| Compound | IC50 (µM) | Test System | Reference |

| Omeprazole | 2.4 | Isolated gastric vesicles | [1] |

| Lansoprazole | 0.007 | Isolated gastric glands ([¹⁴C]-aminopyrine accumulation) | [2] |

| Pantoprazole | 6.8 | Isolated gastric vesicles | [1] |

| Rabeprazole | 0.018 | Isolated gastric glands ([¹⁴C]-aminopyrine accumulation) | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the H+/K+-ATPase and the assay methodology.

Table 2: Comparative Pharmacokinetic Parameters of Proton Pump Inhibitors

| Parameter | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole | Esomeprazole |

| Bioavailability (%) | 30-40 | 80 | 77 | 52 | 90 |

| Time to Peak (hours) | 0.5-3.5 | 1.7 | 2.5 | 2-5 | 1.5 |

| Half-life (hours) | 0.5-1 | < 2 | ~1.9 | 1-2 | 1.2-1.5 |

| Protein Binding (%) | 95 | 97 | 98 | 96.3 | 97 |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of substituted benzimidazoles on the H+/K+-ATPase in isolated gastric vesicles.

Materials:

-

Isolated gastric vesicles enriched in H+/K+-ATPase

-

Test compounds (substituted benzimidazoles) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl

-

ATP solution: 100 mM ATP in water

-

Malachite Green reagent for phosphate detection

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Gastric Vesicles: Isolate H+/K+-ATPase-enriched membrane vesicles from porcine or rabbit gastric mucosa using differential centrifugation and sucrose gradient centrifugation as previously described.[3][4]

-

Pre-incubation: In a 96-well plate, add 50 µL of the gastric vesicle suspension to each well.

-

Add 5 µL of the test compound at various concentrations to the respective wells. For the control, add 5 µL of the solvent.

-

Pre-incubate the plate at 37°C for 30 minutes to allow for the acid-induced activation of the prodrugs.

-

Initiation of Reaction: Start the ATPase reaction by adding 45 µL of pre-warmed Assay Buffer and 5 µL of ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of the Malachite Green reagent.

-

Phosphate Detection: After a 15-minute color development period at room temperature, measure the absorbance at 620 nm using a microplate reader.

-

Calculation of Inhibition: The amount of inorganic phosphate released is proportional to the H+/K+-ATPase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 4. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical characteristics of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, based on established principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are provided to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of benzimidazole-based compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties. The specific substitution patterns on the benzimidazole scaffold are critical in determining their biological efficacy and safety profiles. This compound is a halogenated derivative of significant interest in medicinal chemistry due to the potential synergistic effects of the chloro and trifluoromethyl substituents, which can enhance membrane permeability, metabolic stability, and target binding affinity.

Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these molecules. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound to aid researchers in its identification and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~12.5 - 13.5 | Broad Singlet | - |

| H2 | ~8.3 - 8.5 | Singlet | - |

| H5 | ~7.8 - 8.0 | Singlet | - |

| H7 | ~7.6 - 7.8 | Singlet | - |

Note: The NH proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~142 - 145 |

| C4 | ~125 - 128 |

| C5 | ~120 - 123 |

| C6 | ~128 - 131 (quartet, J ≈ 30-35 Hz) |

| C7 | ~115 - 118 |

| C8 (C3a) | ~140 - 143 |

| C9 (C7a) | ~135 - 138 |

| CF₃ | ~124 - 127 (quartet, J ≈ 270-275 Hz) |

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch | 1610 - 1630 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Major Fragments in EI-MS

| Fragment | Predicted m/z |

| [M]⁺ | 220, 222 (isotope pattern) |

| [M-H]⁺ | 219, 221 |

| [M-Cl]⁺ | 185 |

| [M-CF₃]⁺ | 151 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

-

Sample Weighing: Accurately weigh 5-20 mg of the this compound sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzimidazoles as it can effectively dissolve the compound and allow for the observation of the N-H proton.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. A vortex mixer can be used if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Capping and Cleaning: Cap the NMR tube and wipe the exterior with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer.

Infrared (IR) Spectroscopy

Protocol 2: Solid Sample Preparation (Thin Film Method)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample on a clean, dry agate mortar.

-

Mulling (if necessary): If preparing a Nujol mull, add one to two drops of Nujol (mineral oil) and grind the sample to a fine, uniform paste.

-

Application to Salt Plates: Transfer a small amount of the neat solid or the mull onto the center of a clean, dry IR-transparent salt plate (e.g., KBr, NaCl). Place a second salt plate on top and gently rotate to create a thin, uniform film.

-

Attenuated Total Reflectance (ATR): Alternatively, for ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the instrument's pressure arm to ensure good contact.

-

Data Acquisition: Place the salt plates or the ATR accessory into the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Protocol 3: Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation: Ensure the sample is of high purity. For direct infusion, dissolve a small amount of the compound in a volatile solvent (e.g., methanol, acetonitrile). For GC-MS, prepare a dilute solution of the sample in a suitable solvent.

-

Instrument Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a gas chromatography (GC) inlet can be used. For less volatile solids, a direct insertion probe may be employed.

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Analytical Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel benzimidazole derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel benzimidazole.

Conclusion

This technical guide provides a foundational spectroscopic and analytical profile of this compound. While the spectral data presented is predicted, it offers valuable insights for the identification and characterization of this compound. The detailed experimental protocols serve as a practical resource for researchers in obtaining high-quality analytical data. As with any novel compound, it is imperative that predicted data be confirmed with empirical results. This guide is intended to facilitate and streamline the initial stages of research and development involving this and similar benzimidazole derivatives.

Potential Therapeutic Targets of Benzimidazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Its structural similarity to endogenous purines allows it to interact with a broad range of biological targets, making it a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of benzimidazole compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Protein Kinases: Modulators of Cellular Signaling

Benzimidazole derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3]

Many benzimidazole-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[1] Some derivatives exhibit multi-targeted inhibition, which can be advantageous in overcoming drug resistance and targeting complex diseases driven by multiple signaling pathways.[1][3]

Key Kinase Targets and Quantitative Data

| Compound Class | Target Kinase | IC50 Values | Cell Line/System | Reference |

| Pteridine-7(8H)-one derivatives | CDK4 | 16.7 nM | In vitro assay | [4] |

| CDK6 | 30.5 nM | In vitro assay | [4] | |

| 5-Methoxy-6-substituted-1H-benzimidazole derivatives | PI3K | 1.55 ± 0.18 µM (for compound 4w) | A549 cells | [5] |

| Benzimidazole-linked oxadiazole derivatives | EGFR | 0.08 µM to 0.91 µM | In vitro assay | [6] |

| ErbB2 | 0.08 µM to 0.91 µM | In vitro assay | [6] | |

| Abemaciclib (FDA-approved) | CDK4 | 2 nmol/L | In vitro assay | [7] |

| CDK6 | 10 nmol/L | In vitro assay | [7] | |

| Benzimidazole-triazole hybrids | EGFR | 0.086 µM | In vitro assay | [6] |

| Benzimidazole reverse amides | Pan-RAF kinases | Potent in vitro | - | [8] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of benzimidazole compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Materials:

-

Recombinant human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test benzimidazole compound

-

DMSO (Dimethyl sulfoxide)

-

96-well white plates

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

-

Prepare a stock solution of the test benzimidazole compound in DMSO and create serial dilutions to the desired concentrations. The final DMSO concentration in the assay should be ≤1%.

-

-

Master Mixture Preparation:

-

For each 25 µL reaction, prepare a master mix containing:

-

6 µL of 5x Kinase Buffer

-

1 µL of 500 µM ATP

-

1 µL of PTK substrate

-

17 µL of sterile deionized water

-

-

-

Assay Plate Setup:

-

Add 25 µL of the master mixture to each well of the 96-well plate.

-

Add 5 µL of the diluted test compound to the designated "Test Inhibitor" wells.

-

Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

-

-

Enzyme Addition and Incubation:

-

Add 20 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

-

Gently mix the plate and incubate at 30°C for 45 minutes.

-

-

Luminescence Detection:

-

After incubation, add 50 µL of the Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percentage of kinase activity for each inhibitor concentration relative to the "Positive Control."

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathway Visualization

Caption: VEGFR-2 signaling pathway and point of inhibition by benzimidazole compounds.

Tubulin: Disrupting the Cytoskeleton

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs.[9] Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[10][11] Benzimidazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][12]

Quantitative Data for Tubulin Polymerization Inhibitors

| Compound Class | IC50 (Tubulin Polymerization) | Cell Line | Reference |

| Benzimidazole derivatives (general) | Varies (µM to nM range) | Various cancer cell lines | [9] |

| OAT-449 (2-aminoimidazoline derivative) | 6 to 30 nM (cell death) | Various cancer cell lines | [12] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a common method to assess the effect of benzimidazole compounds on tubulin polymerization in vitro.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

GTP (Guanosine-5'-triphosphate) solution

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

Test benzimidazole compound

-

Control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader

Procedure:

-

Preparation:

-

Thaw tubulin and GTP on ice.

-

Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the compounds in polymerization buffer.

-

-

Reaction Setup (on ice):

-

Add the polymerization buffer to the wells of the 96-well plate.

-

Add the test compound or control compounds to the respective wells.

-

Add the tubulin solution to each well to a final concentration of approximately 2-3 mg/mL.

-

Finally, add GTP to each well to a final concentration of 1 mM to initiate polymerization upon warming.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance values against time for each concentration of the test compound and controls.

-

The rate of polymerization can be determined from the initial slope of the curve.

-

The extent of polymerization is represented by the plateau of the curve.

-

Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound relative to the control.

-

Determine the IC50 value from the dose-response curve.

-

Workflow Visualization

Caption: Workflow for an in vitro tubulin polymerization assay.

DNA Topoisomerases: Targeting DNA Replication and Repair

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[13][14] They are critical for cell viability, and their inhibition can lead to the accumulation of DNA damage and cell death, making them attractive targets for anticancer therapy.[4] Benzimidazole derivatives have been shown to inhibit both topoisomerase I and topoisomerase II.[13][14]

-

Topoisomerase I inhibitors stabilize the covalent complex between the enzyme and DNA, leading to single-strand breaks.[14]

-

Topoisomerase II inhibitors interfere with the enzyme's ability to ligate double-strand DNA breaks that it creates.[4]

Quantitative Data for Topoisomerase Inhibitors

| Compound Class | Target | IC50 Values | Reference |

| Benzimidazole-triazole derivatives | Topoisomerase I | 7.34 ± 0.21 μM and 4.56 ± 0.18 μM (for compounds 4b and 4h against A549 cells) | [15] |

| Bis-benzimidazole (DMA) | E. coli Topoisomerase I | Good IC50 values (specific value not stated) | [13] |

| Benzimidazole-triazole hybrids | Topoisomerase II | 2.52 µM | [6] |

Experimental Protocol: DNA Topoisomerase I Inhibition Assay (Relaxation Assay)

This protocol is a common method to assess the inhibition of topoisomerase I activity.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human DNA Topoisomerase I

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)

-

Test benzimidazole compound

-

Camptothecin (positive control)

-

Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

-

Agarose gel

-

Electrophoresis buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel documentation system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test benzimidazole compound at various concentrations.

-

Add human DNA Topoisomerase I to the reaction mixture.

-

Include a positive control with camptothecin and a negative control without any inhibitor. Also, include a control with DNA only (no enzyme).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding the stop solution/loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel (e.g., 1%).

-

Run the gel in electrophoresis buffer until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA staining agent.

-

Visualize the DNA bands under UV light using a gel documentation system.

-

Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the negative control.

-

Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

-

Logical Relationship Diagram

Caption: Mechanism of action of benzimidazole-based topoisomerase I inhibitors.

Epigenetic Targets: Modifying Gene Expression

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence. Aberrant epigenetic patterns are a common feature of cancer and other diseases. Benzimidazole derivatives have been identified as inhibitors of key epigenetic enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

-

HDAC inhibitors lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

-

DNMT inhibitors prevent the methylation of DNA, which can also lead to the reactivation of silenced genes.

Quantitative Data for Epigenetic Target Inhibitors

| Compound Class | Target | IC50/Activity | Reference |

| Benzimidazole derivatives | HDACs | Varies | |

| DNMTs | Varies |

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a general method for measuring the inhibition of HDAC activity.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Test benzimidazole compound

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

-

Developer solution (containing trypsin and a stop solution)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

-

Reaction Setup:

-

Add the assay buffer, diluted HDAC enzyme, and the test compound or control to the wells of the 96-well plate.

-

Include a no-enzyme control (blank) and a no-inhibitor control.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Substrate Addition:

-

Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubate at 37°C for a further period (e.g., 30-60 minutes).

-

-

Development:

-

Stop the reaction by adding the developer solution to each well. The developer solution typically contains an agent like trypsin to digest the enzyme and a known HDAC inhibitor to stop any further reaction.

-

Incubate at room temperature for 15-20 minutes to allow the fluorescent signal to develop.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm).

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Antimicrobial and Antiviral Targets

Benzimidazole compounds have a long history of use as anthelmintic agents and also exhibit broad-spectrum antimicrobial and antiviral activities. Their mechanisms of action in these contexts are often distinct from their anticancer effects and typically involve targeting microbial-specific enzymes or processes.

Antimicrobial Targets and Data

| Compound Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Pyrazole-attached benzimidazoles | S. aureus | 15.62 µg/mL | [3] |

| 2-substituted benzimidazoles | Gram-positive and Gram-negative bacteria | Varies |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test benzimidazole compound

-

Standard antimicrobial agent (positive control)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strain overnight.

-

Dilute the culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well containing the diluted compound.

-

Include a growth control (inoculum without compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm to quantify growth.

-

Conclusion

The benzimidazole scaffold represents a highly versatile and valuable starting point for the design and development of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, including protein kinases, tubulin, topoisomerases, and epigenetic enzymes, underscores its broad therapeutic potential. This technical guide has provided an in-depth overview of these key targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways. It is intended to serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of benzimidazole compounds. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly lead to the discovery of new and improved benzimidazole-based drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents | MDPI [mdpi.com]

- 5. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 8. openaccesspub.org [openaccesspub.org]

- 9. bosterbio.com [bosterbio.com]

- 10. mdpi.com [mdpi.com]

- 11. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 15. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Chloro-Trifluoromethyl Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. The strategic incorporation of chloro and trifluoromethyl substituents onto this heterocyclic core has proven to be a powerful approach in the development of potent modulators of various biological targets. This technical guide delves into the critical structure-activity relationships (SAR) of chloro-trifluoromethyl benzimidazoles, offering a comprehensive overview of their anticancer, antimicrobial, anthelmintic, and antiviral activities. This document provides a synthesis of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to empower researchers in the rational design of next-generation therapeutics.

Unveiling the Activity: Quantitative Data Summary

The biological efficacy of chloro-trifluoromethyl benzimidazoles is profoundly influenced by the position and nature of substituents on the benzimidazole ring system. The following tables summarize key quantitative data from various studies, providing a comparative landscape of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Chloro-Trifluoromethyl Benzimidazoles

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-chlorophenyl)-6-methyl-N-benzyl | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 | [1] |

| 2 | 2-(Trifluoromethyl)-5(6)-chloro | Various | Not specified | [2] |

| 3 | 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Hepatocellular Carcinoma | Not specified | [3] |

| 4 | Benzimidazole/1,2,3-triazole hybrid with 4-chlorophenyl | MCF-7 | 28 | [4] |

| 5 | Benzimidazole/1,2,3-triazole hybrid with 4-chlorophenyl | MCF-7 | 24 | [4] |

Table 2: Antimicrobial Activity of Chloro-Trifluoromethyl Benzimidazoles

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 6 | 2-(4-chlorophenyl)-N-(4-chlorobenzyl) | MSSA, MRSA | 4–16 | [1] |

| 7 | 2-(4-chlorophenyl)-6-methyl-N-benzyl | Escherichia coli, Streptococcus faecalis | 16 | [1] |

| 8 | 2-(1H-indol-3-yl)-5-chloro-1H-benzo[d]imidazole | Staphylococcus aureus ATCC 25923 | < 1 | [5] |

| 9 | 2-(5-Bromo-1H-indol-3-yl)-5-chloro-1H-benzo[d]imidazole | Staphylococcus aureus ATCC 25923 | < 1 | [5] |

Table 3: Anthelmintic Activity of Chloro-Trifluoromethyl Benzimidazoles

| Compound ID | Substitution Pattern | Parasite | Activity Metric | Value | Reference |

| 10 | 2-(Trifluoromethyl)-5-chloro | Trichinella spiralis | In vitro larvicidal | Not specified | [6][7] |

| 11 | 2-(thiophen-2-yl)-5-chloro-1H-benzo[d]imidazole methanimine | Trichinella spiralis muscle larvae | % Efficacy (100 µg/mL, 48h) | 80.5 | [6] |

| 12 | Albendazole (Reference) | Trichinella spiralis muscle larvae | LC50 (48h) | 81.25 µg/mL | [8] |

Table 4: Antiviral Activity of Chloro-Trifluoromethyl Benzimidazoles

| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference |

| 13 | 2-(trifluoromethyl)benzimidazole derivatives | Respiratory Syncytial Virus (RSV) | Potent activity reported | [9] |

| 14 | bis-benzimidazoles linked by alkyl dioxo chains | SARS-CoV-2 | Not specified | [10] |

Foundational Methodologies: Detailed Experimental Protocols

The following section provides detailed protocols for key experiments cited in the evaluation of chloro-trifluoromethyl benzimidazoles.

Protocol 1: Synthesis of 2-(Aryl)-5-chloro-1H-benzo[d]imidazole Derivatives

This protocol outlines a general procedure for the synthesis of 2-substituted chloro-benzimidazoles via the condensation of a substituted o-phenylenediamine with an aromatic aldehyde.

Materials:

-

4-Chloro-o-phenylenediamine

-

Substituted aromatic aldehyde (e.g., 4-trifluoromethylbenzaldehyde)

-

Ethanol

-

p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

-

Sodium bicarbonate solution

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(aryl)-5-chloro-1H-benzo[d]imidazole.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Test compounds (chloro-trifluoromethyl benzimidazoles) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic) and negative control (broth only)

Procedure:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except the negative control) with 10 µL of the diluted inoculum.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 4: In Vitro Anthelmintic Activity against Trichinella spiralis Muscle Larvae

This assay evaluates the direct effect of compounds on the viability of Trichinella spiralis larvae.[6]

Materials:

-

Trichinella spiralis muscle larvae, isolated from infected mice

-

RPMI-1640 medium supplemented with antibiotics

-

24-well plates

-

Test compounds dissolved in DMSO

-

Albendazole (as a positive control)

-

Inverted microscope

Procedure:

-

Isolate T. spiralis muscle larvae from the muscle tissue of experimentally infected mice by artificial digestion.

-

Wash the larvae extensively with sterile saline.

-

In a 24-well plate, add approximately 100 larvae per well in 1 mL of RPMI-1640 medium.

-

Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (albendazole).

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere.

-

Observe the motility and viability of the larvae under an inverted microscope at different time points (e.g., 24, 48, 72 hours).

-

Larval viability can be assessed by their motility; dead larvae are typically straight and immobile.

-

Calculate the percentage of larval mortality and determine the LC50 value (the concentration of the compound that is lethal to 50% of the larvae).

Visualizing the Core Mechanisms: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of chloro-trifluoromethyl benzimidazoles.

Concluding Remarks

The strategic incorporation of chloro and trifluoromethyl groups onto the benzimidazole scaffold has yielded a rich pipeline of biologically active molecules. This guide has provided a consolidated overview of their structure-activity relationships, supported by quantitative data and detailed experimental protocols. The presented information underscores the importance of substituent positioning and nature in dictating the potency and selectivity of these compounds. The visualization of the ROS-dependent JNK signaling pathway for anticancer activity offers a glimpse into the molecular mechanisms that can be further exploited for rational drug design. As research in this area continues, a deeper understanding of the molecular targets and off-target effects will be crucial for the translation of these promising compounds into clinically effective therapeutics. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 2. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anti-trichinella Spiralis Activity in Vitro of Some New 1h-benzimidazoles - Neliti [neliti.com]

- 8. Repurposing drugs to treat trichinellosis: in vitro analysis of the anthelmintic activity of nifedipine and Chrysanthemum coronarium extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the symmetrical benzimidazole twin drug TL1228: the role as viral entry inhibitor for fighting COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

A Technical Guide to the Discovery, History, and Therapeutic Applications of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents one of the most significant and versatile scaffolds in medicinal chemistry. Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Since the first synthesis of a benzimidazole derivative in 1872, this privileged structure has given rise to a multitude of clinically successful drugs, spanning therapeutic areas from parasitic infections and gastric ulcers to cancer and viral diseases. This technical guide provides an in-depth exploration of the discovery and history of benzimidazole derivatives in medicine, detailing key milestones, experimental protocols for their synthesis, and the molecular mechanisms underlying their therapeutic effects.

Historical Milestones in Benzimidazole Drug Discovery

The journey of benzimidazole derivatives from a laboratory curiosity to a cornerstone of the pharmaceutical industry is marked by several key discoveries. The timeline below highlights the pivotal moments in the development of this important class of therapeutic agents.

| Year | Milestone | Key Researchers/Institution | Significance |

| 1872 | First synthesis of a benzimidazole derivative (2,5-dimethyl-benzimidazole) | Hoebrecker | Laid the fundamental chemical groundwork for the exploration of this new class of compounds. |

| 1950s | Discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a component of vitamin B12 | - | Established the presence of the benzimidazole scaffold in a vital biological molecule, sparking interest in its potential as a chemotherapeutic nucleus.[1] |

| 1961 | Discovery and synthesis of thiabendazole | H.D. Brown et al. (Merck Institute for Therapeutic Research) | The first major breakthrough in benzimidazole-based therapeutics, introducing a potent and broad-spectrum anthelmintic agent.[2] |

| 1967 | U.S. FDA approval of thiabendazole for human use | Merck | Expanded the clinical application of benzimidazoles from veterinary to human medicine.[2] |

| 1971 | Introduction of mebendazole | Janssen Pharmaceutica | A new, highly effective broad-spectrum anthelmintic with a different substitution pattern, demonstrating the versatility of the benzimidazole scaffold.[3] |

| 1975 | First introduction of albendazole | - | Further expanded the arsenal of benzimidazole anthelmintics with a compound effective against a wide range of parasites.[4] |

| 1979 | Discovery of omeprazole | AB Hässle/Astra (Sweden) | Revolutionized the treatment of acid-related gastrointestinal disorders with the first proton pump inhibitor.[5] |

| 1988 | Launch of omeprazole (as Losec®) in Europe | AB Hässle/Astra (Sweden) | Marked the beginning of a new era in the management of peptic ulcers and gastroesophageal reflux disease (GERD).[5] |

| 1991 | Launch of lansoprazole in Europe | Takeda Chemical Industries Ltd. (Japan) | The second proton pump inhibitor to enter the market, offering an alternative with unique pharmacological properties.[5][6] |

digraph "Historical_Timeline_of_Benzimidazole_Discovery" {

rankdir="LR";

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

"1872" [label="1872\nFirst Benzimidazole Synthesis"];

"1950s" [label="1950s\nBenzimidazole in Vitamin B12"];

"1961" [label="1961\nDiscovery of Thiabendazole"];

"1971" [label="1971\nIntroduction of Mebendazole"];

"1975" [label="1975\nIntroduction of Albendazole"];

"1979" [label="1979\nDiscovery of Omeprazole"];

"1988" [label="1988\nLaunch of Omeprazole"];

"1991" [label="1991\nLaunch of Lansoprazole"];

"1872" -> "1950s" -> "1961" -> "1971" -> "1975" -> "1979" -> "1988" -> "1991";

}```

Key milestones in the discovery and development of benzimidazole-based medicines.

Therapeutic Applications and Mechanisms of Action

Benzimidazole derivatives have demonstrated a remarkable diversity of biological activities, leading to their use in treating a wide range of diseases.

Anthelmintic Activity